molecular formula C19H27FN2O3 B2789273 2-(2-fluorophenoxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide CAS No. 2034570-92-6

2-(2-fluorophenoxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide

Cat. No.: B2789273
CAS No.: 2034570-92-6
M. Wt: 350.434
InChI Key: CIMPTLRDVADFSP-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide is a synthetic organic compound that features a fluorophenoxy group, a tetrahydropyran ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide typically involves multiple steps:

    Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 2-fluorophenol with an appropriate acylating agent under basic conditions to form the fluorophenoxy intermediate.

    Piperidine Derivative Synthesis: The piperidine ring is synthesized by reacting a suitable amine with a tetrahydropyran derivative under acidic or basic conditions.

    Coupling Reaction: The final step involves coupling the fluorophenoxy intermediate with the piperidine derivative using a coupling reagent such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the acetamide group.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or ion channels, leading to modulation of their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenoxy)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.

    2-(2-bromophenoxy)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acetamide: Similar structure but with a bromine atom instead of fluorine.

    2-(2-methylphenoxy)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acetamide: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-(2-fluorophenoxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide can impart unique properties such as increased metabolic stability, altered lipophilicity, and enhanced binding affinity to certain biological targets compared to its analogs with different substituents.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27FN2O3/c20-17-3-1-2-4-18(17)25-14-19(23)21-13-15-5-9-22(10-6-15)16-7-11-24-12-8-16/h1-4,15-16H,5-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMPTLRDVADFSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)COC2=CC=CC=C2F)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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